molecular formula C5H9NO3 B2607398 3-(Ethylamino)-3-oxopropanoic acid CAS No. 773098-59-2

3-(Ethylamino)-3-oxopropanoic acid

Cat. No.: B2607398
CAS No.: 773098-59-2
M. Wt: 131.131
InChI Key: USHWNTZTUAQDFH-UHFFFAOYSA-N
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Description

3-(Ethylamino)-3-oxopropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an ethylamino group attached to the third carbon of a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylamino)-3-oxopropanoic acid typically involves the reaction of ethylamine with a suitable precursor such as a keto acid. One common method is the reductive amination of pyruvic acid with ethylamine in the presence of a reducing agent like sodium cyanoborohydride. The reaction conditions usually involve mild temperatures and neutral to slightly acidic pH to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for the efficient mixing of reactants and control of reaction conditions. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield. The product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3-(Ethylamino)-3-hydroxypropanoic acid.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, hydroxy derivatives, and various substituted amino acids, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(Ethylamino)-3-oxopropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Ethylamino)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The ethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylamino)-3-oxopropanoic acid
  • 3-(Propylamino)-3-oxopropanoic acid
  • 3-(Butylamino)-3-oxopropanoic acid

Uniqueness

3-(Ethylamino)-3-oxopropanoic acid is unique due to the presence of the ethylamino group, which imparts distinct chemical and physical properties compared to its analogs. The length and branching of the alkyl chain can significantly influence the compound’s reactivity, solubility, and biological activity.

Biological Activity

3-(Ethylamino)-3-oxopropanoic acid, also known as EVT-2744472, is an organic compound with the chemical formula C5_5H9_9NO3_3. It belongs to the class of beta-keto acids and has garnered interest in various scientific fields due to its potential biological activities and applications in drug synthesis and metabolic studies. This article delves into its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.

  • Molecular Structure : The compound features a beta-keto acid structure with an ethylamino group, which contributes to its reactivity and biological interactions.
  • Synthesis : Typically synthesized through the reductive amination of pyruvic acid with ethylamine, often using sodium cyanoborohydride as a reducing agent under controlled conditions.

This compound is believed to interact with specific molecular targets within biological systems. Its role as a substrate for enzymes involved in amino acid metabolism suggests it may influence various metabolic pathways.

Potential Pathways:

  • Amino Acid Metabolism : The compound may participate in the biosynthesis of amino acids, impacting protein synthesis and metabolic regulation.
  • Enzyme Interaction : It could serve as an intermediate in enzymatic reactions, potentially affecting enzyme kinetics and metabolic flux.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
  • Antioxidant Activity : The compound may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Toxicity Profile

Despite its potential benefits, toxicity studies have raised concerns about the safety profile of this compound:

  • Acute Toxicity : Studies indicate possible acute toxicity in various animal models, with effects such as impaired motor function and neurotoxicity observed at higher doses .
  • Chronic Toxicity : Long-term exposure studies have shown adverse effects on multiple organ systems, including the liver and kidneys. Specific findings include:
    • Cardiac toxicity characterized by myofiber degeneration.
    • Hepatocellular hypertrophy and nephropathy in chronic studies .

Case Studies and Research Findings

A comprehensive review of literature reveals diverse findings regarding the biological activity of this compound:

StudyFindings
Federal Register (2018)Reported neurotoxic effects in dogs and chronic toxicity in rats, including kidney damage and cardiac issues .
EvitaChem Product InformationHighlighted its potential applications in drug synthesis and metabolic studies, emphasizing its role as a versatile intermediate.
Toxicological ReviewsDiscussed the compound's safety concerns, particularly regarding developmental effects observed in offspring during reproductive toxicity studies .

Properties

IUPAC Name

3-(ethylamino)-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-2-6-4(7)3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHWNTZTUAQDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773098-59-2
Record name 2-(ethylcarbamoyl)acetic acid
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